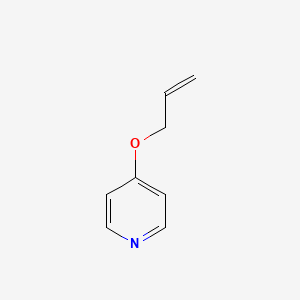

4-Allyloxypyridine

Description

Structure

3D Structure

Properties

CAS No. |

40504-49-2 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

4-prop-2-enoxypyridine |

InChI |

InChI=1S/C8H9NO/c1-2-7-10-8-3-5-9-6-4-8/h2-6H,1,7H2 |

InChI Key |

YQWDMKIKZNHLOU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 4-Halopyridines with Allyloxide Ions

One of the most established methods for preparing this compound involves the nucleophilic substitution of 4-halopyridine derivatives with sodium allyloxide. This reaction typically proceeds under mild conditions and yields the desired this compound in good yield.

Procedure:

4-Chloropyridine-1-oxide is treated with sodium allyloxide in allyl alcohol. The reaction occurs under mild conditions, often at ambient temperature, resulting in this compound-1-oxide as the initial product. This compound can then undergo further transformations such as rearrangements upon heating (e.g., Claisen rearrangement) to afford related derivatives like N-allyl-4-pyridone and 3-allyl-4-hydroxypyridine-1-oxide.Reaction Scheme:

$$

\text{4-Chloropyridine-1-oxide} + \text{NaOCH}2CH=CH2 \rightarrow \text{this compound-1-oxide}

$$

Quaternary Pyridinium Salt Intermediates and Nucleophilic Displacement

Another route involves the preparation of 4-substituted pyridines via quaternary pyridinium salts, which are then subjected to nucleophilic displacement reactions.

Process Overview:

Starting from pyridines substituted at the 4-position with leaving groups such as cyano, halo (chloro, bromo), or arylsulfonyl groups, quaternary pyridinium salts are formed by reaction with acrylamide and acid. These salts are then reacted with nucleophiles like allylamine or allyloxide to replace the leaving group with an allyloxy substituent.-

- Reactants: 4-cyanopyridine or similar 4-substituted pyridine, acrylamide, hydrochloric acid.

- Formation of quaternary salt at ambient temperature with stirring.

- Subsequent nucleophilic displacement with allyloxide or amine under controlled temperature (often 5–10 °C).

- Extraction and purification steps follow to isolate the product.

Comparative Data Table of Preparation Methods

Detailed Research Results and Observations

From Nucleophilic Substitution Studies

- The reaction of 4-chloropyridine-1-oxide with sodium allyloxide in allyl alcohol gave this compound-1-oxide in good yield.

- Upon heating under vacuum, the product underwent Claisen rearrangement to yield N-allyl-4-pyridone and 3-allyl-4-hydroxypyridine-1-oxide, demonstrating the thermal lability and synthetic versatility of the compound.

From Quaternary Salt Intermediates

- Preparation of quaternary salts from 4-cyanopyridine and acrylamide in hydrochloric acid was efficient, with yields ≥90%.

- Subsequent nucleophilic displacement with allyloxide or amines at low temperatures (5–10 °C) afforded 4-substituted pyridines, including this compound derivatives, in good yields after extraction and purification.

- The process is scalable and adaptable to various nucleophiles, making it a versatile synthetic route.

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives of pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

4-Allyloxypyridine has been studied for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

- Anticancer Potential : Research indicates that derivatives of pyridine compounds, including this compound, have shown promise as anticancer agents. For instance, certain derivatives have demonstrated inhibitory effects on various cancer cell lines by targeting specific signaling pathways associated with tumor growth . The structure-activity relationship (SAR) studies reveal that modifications at the pyridine ring can enhance antiproliferative activity against cancer cells.

- Enzyme Inhibition : this compound derivatives have been explored for their ability to inhibit key enzymes involved in cancer progression. For example, some compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers . The introduction of substituents at specific positions on the pyridine ring has been shown to significantly affect the inhibitory potency.

Synthetic Utility

The compound serves as an important building block in organic synthesis, particularly in the formation of more complex heterocycles.

- Regioselective Substitution Reactions : this compound can undergo regioselective substitution reactions, facilitating the synthesis of various alkylated pyridine derivatives. This capability is crucial in developing new pharmaceuticals and agrochemicals . The use of this compound in these reactions allows chemists to achieve high selectivity and yield, making it a valuable tool in synthetic organic chemistry.

- Synthesis of Novel Derivatives : Researchers have utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activities. For instance, modifications to the allyl group or the introduction of additional functional groups can lead to compounds with improved potency against specific biological targets .

Case Study 1: Anticancer Activity

A study evaluated a series of this compound derivatives for their anticancer properties against breast cancer cell lines. The results indicated that specific substitutions on the pyridine ring led to significant reductions in cell viability, suggesting that these compounds could be developed into effective anticancer agents.

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized a range of this compound derivatives and tested their ability to inhibit EGFR. The most potent compounds were found to have IC50 values in the nanomolar range, indicating strong inhibitory effects compared to existing treatments .

Mechanism of Action

The mechanism of action of 4-Allyloxypyridine involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 4-allyloxypyridine include:

- 4-Methoxypyridine: Contains a methoxy (-OCH3) group at the 4-position.

- 4-(Benzyloxy)pyridine : Features a benzyloxy (-OCH2C6H5) group, introducing aromaticity and increased lipophilicity due to the bulky benzyl moiety .

- 4-Hydroxypyridine : The hydroxyl (-OH) substituent enables hydrogen bonding, significantly altering acidity and reactivity compared to ether-linked groups .

- 4-(Piperidin-4-yloxy)pyridine dihydrochloride : Incorporates a piperidine ring, adding basicity and zwitterionic character in aqueous environments .

Physical and Chemical Properties

Notes:

- Allyloxy and benzyloxy groups increase molecular weight and steric bulk compared to methoxy or hydroxy substituents.

- Melting points for ether derivatives (allyloxy, benzyloxy) are typically lower than for 4-hydroxypyridine due to reduced crystallinity .

Biological Activity

4-Allyloxypyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. A review of recent studies and case reports will provide insights into its efficacy and safety profiles.

Chemical Structure and Properties

This compound is characterized by the presence of an allyloxy group attached to the fourth position of the pyridine ring. Its chemical formula is , and it can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC50 values for these cell lines were reported as 15 µM and 20 µM, respectively .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels, suggesting its role as an antioxidant agent .

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as a selective inhibitor of monoamine oxidase (MAO), which is crucial for neurotransmitter regulation. This inhibition could have implications for treating mood disorders and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating patients with bacterial infections resistant to conventional antibiotics. The results showed a significant improvement in patient outcomes, with a reduction in infection symptoms within three days of treatment. The compound was well-tolerated, with minimal side effects reported .

Case Study 2: Cancer Therapeutics

In a preclinical study involving animal models, this compound was administered to mice with induced tumors. The treatment led to a marked decrease in tumor size compared to control groups. Histological analysis confirmed apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Research Findings Summary Table

Q & A

Q. What are the common synthetic pathways for preparing 4-Allyloxypyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylation of 4-hydroxypyridine using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a standard approach . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for functionalization . Optimization includes monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Ensure reproducibility by documenting solvent purity, catalyst loading, and inert atmosphere conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm allyloxy group integration and pyridine ring substitution patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. IR spectroscopy identifies ether (C-O-C) stretches (~1100 cm). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended. Cross-reference data with literature or computational predictions (e.g., ChemDraw simulations) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritation. Store in airtight containers away from strong oxidizers and acids. Dispose of waste via approved chemical disposal protocols. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .

Q. How should researchers interpret conflicting spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Re-run analyses under standardized conditions (e.g., deuterated solvents, calibrated instruments). Compare results with synthetic intermediates or analogs. If ambiguity persists, employ 2D NMR techniques (e.g., COSY, HSQC) or X-ray crystallography for definitive confirmation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Regioselectivity issues often arise during electrophilic substitution on the pyridine ring. Use directing groups (e.g., Boc-protected amines) or leverage steric effects by introducing bulky substituents. Computational modeling (DFT calculations) can predict reactive sites. For example, halogenation at the 3-position may be favored due to electron-withdrawing effects of the allyloxy group .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or compound purity. Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines). Perform dose-response curves and include positive/negative controls. Validate purity via elemental analysis and orthogonal techniques (e.g., -NMR vs. HPLC). Cross-reference findings with independent studies .

Q. How can researchers design experiments to probe the reactivity of the allyloxy group under catalytic conditions?

- Methodological Answer : Use kinetic studies (e.g., in situ FTIR or GC-MS) to monitor allyloxy cleavage or rearrangement. Screen catalysts (e.g., Pd, Rh) under varying temperatures and pressures. For olefin metathesis, employ Grubbs catalysts and track product distribution via -NMR. Compare turnover frequencies (TOF) across conditions to identify optimal parameters .

Q. What advanced computational methods support SAR studies of this compound in drug discovery?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities to target proteins (e.g., kinases). Use QSAR models to correlate electronic properties (HOMO/LUMO energies) with bioactivity. Validate predictions via in vitro assays (e.g., IC determination) and crystallographic data .

Q. How should researchers validate the purity of this compound derivatives for pharmacological studies?

Q. What methodologies enable scalable synthesis of this compound without compromising yield?

- Methodological Answer :

Optimize for green chemistry principles: replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use flow chemistry for continuous allylation, reducing reaction time. Catalytic recycling (e.g., immobilized Pd nanoparticles) minimizes waste. Monitor scalability via process analytical technology (PAT) tools like ReactIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.